Convolvidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Convolvidine is a native alkaloid of Convolvulus subhirsutum . It’s a compound that’s formed when convolvine is heated with moist dichloroethane . The condensation takes place through the active hydrogen at the secondary nitrogen atom in convolvine and one of the two chlorine atoms in dichloroethane .

Synthesis Analysis

The synthesis of Convolvidine involves the study of combined alkaloids from the roots of Convolvulus subhirsutus Regel . From 2.8 kg of the roots, 26.75 g of ether-extracted and 23.0 g of chloroform-extracted alkaloids were obtained, which amounts to 1.78% of the weight of the roots . The ether-extracted material was treated with acetone for a partial separation of convolvine containing convolamine as impurity . The mother liquor was deposited on a column of alumina and elution was carried out with petroleum ether and then with diethyl ether .Molecular Structure Analysis

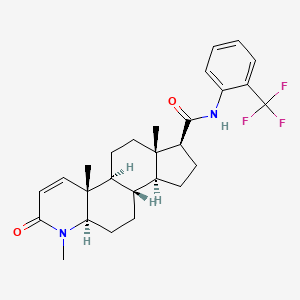

The molecular structure of Convolvidine is characterized by the presence of a conjugated ester carbonyl group and a 1,2,4-trisubstituted benzene ring . The mass spectrum of Convolvidine contains the peaks of the molecular ion with m/z 608 and peaks with m/z 304, 182, 165, and 123, 83, which are characteristic for alkaloids of the tropane series . The peak of the molecular ion with m/z 608 indicates a dimeric nature of the alkaloid .Chemical Reactions Analysis

The chemical reactions involved in the formation of Convolvidine are complex. The condensation of convolvine with dichloroethane forms Convolvidine . This reaction takes place through the active hydrogen at the secondary nitrogen atom in convolvine and one of the two chlorine atoms in dichloroethane .Physical And Chemical Properties Analysis

Convolvidine is a crystalline substance with a melting point of 189-190°C . It is readily soluble in acetone and chloroform and sparingly soluble in ethanol and ether .科学的研究の応用

Neuroprotective Role of Convolvulus Pluricaulis : A study investigated the neuroprotective effects of Convolvulus Pluricaulis against aluminium chloride-induced neurotoxicity in rat cerebral cortex. The results demonstrated that Convolvulus Pluricaulis possesses neuroprotective potential, validating its use in alleviating toxic effects of aluminium (Bihaqi et al., 2009).

Drug and Gene Delivery to the Back of the Eye : The 2012 Summer Eye Research Conference discussed novel materials and gene therapy for drug delivery to the posterior segment of the eye. This review highlights the development of various strategies and their potential applications in ocular models (Rowe-Rendleman et al., 2014).

Fluvoxamine's Role in COVID-19 : Fluvoxamine, a selective serotonin reuptake inhibitor, has shown potential in COVID-19 treatment. Its effects include reduction in platelet aggregation, decreased mast cell degranulation, and regulation of inflammation, suggesting a direct antiviral effect and mitigation of cytokine storm in COVID-19 (Sukhatme et al., 2021).

Crop Protection Bioassay Data Set : The ChEMBL database, primarily focused on human health research, has expanded to include crop protection research. This illustrates the cross-application of drug discovery databases in various fields, including agriculture (Gaulton et al., 2015).

Reconfigurable Instruction-Based Multicore Parallel Convolution : This study introduces a high-speed convolution solution for digital image processing and machine learning, showing the intersection of computer science and scientific research applications (Zhou et al., 2018).

Drug Discovery A Historical Perspective

: This paper discusses the evolution of drug research, highlighting the impact of molecular biology and genomic sciences on drug discovery. This historical perspective underscores the scientific advancements in drug development and their application in medicine (Drews, 2000).

特性

IUPAC Name |

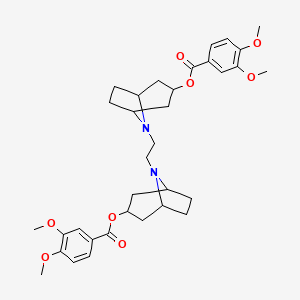

[8-[2-[3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O8/c1-39-29-11-5-21(15-31(29)41-3)33(37)43-27-17-23-7-8-24(18-27)35(23)13-14-36-25-9-10-26(36)20-28(19-25)44-34(38)22-6-12-30(40-2)32(16-22)42-4/h5-6,11-12,15-16,23-28H,7-10,13-14,17-20H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCZJZLYLZKBJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3CCN4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345849 |

Source

|

| Record name | Convolvidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Convolvidine | |

CAS RN |

50656-81-0 |

Source

|

| Record name | Convolvidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)